1-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanol
CAS No.:
Cat. No.: VC13483974
Molecular Formula: C12H15FO
Molecular Weight: 194.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15FO |
|---|---|
| Molecular Weight | 194.24 g/mol |
| IUPAC Name | 1-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanol |
| Standard InChI | InChI=1S/C12H15FO/c1-8-3-4-10(7-11(8)13)12(2,14)9-5-6-9/h3-4,7,9,14H,5-6H2,1-2H3 |
| Standard InChI Key | KYZXFMROYXTFHG-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(C)(C2CC2)O)F |
| Canonical SMILES | CC1=C(C=C(C=C1)C(C)(C2CC2)O)F |
Introduction
Chemical Structure and Nomenclature
The molecular formula of 1-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanol is C₁₂H₁₅FO, with a molecular weight of 194.24 g/mol. Its IUPAC name derives from the cyclopropyl substituent at position 1 of the ethanol backbone and the 3-fluoro-4-methylphenyl aromatic system. Key structural features include:
-
A cyclopropane ring fused to the ethanol moiety, introducing steric strain and conformational rigidity.
-
A meta-fluoro and para-methyl substitution pattern on the phenyl ring, which influences electronic distribution and lipophilicity.
-
A tertiary alcohol group, which may participate in hydrogen bonding or serve as a site for derivatization.
Comparative analysis of the 5-methyl isomer (CAS 1538921-84-4) reveals minor structural differences but significant implications for molecular interactions. For instance, the 4-methyl substitution in the target compound creates a more sterically hindered environment compared to the 5-methyl analog.
Synthesis and Manufacturing
Patent literature describes a multi-step synthesis route for related compounds that may apply to 1-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanol. A critical intermediate in this process is 2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethan-1-one (Compound 3A), which undergoes subsequent reduction to form the ethanol derivative .
Table 1: Key Synthetic Steps
The reduction step typically employs sodium borohydride under mild conditions to preserve the cyclopropane ring stability . For enantioselective synthesis, asymmetric hydrogenation using chiral catalysts like (S)-BINAP-Pd achieves >98% enantiomeric excess, crucial for pharmaceutical applications .
Physicochemical Properties
Experimental and computed properties from PubChem and VulcanChem databases provide foundational data:
Table 2: Molecular Properties
The compound’s logP value of 2.4 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The fluorinated aromatic system contributes to metabolic stability by resisting oxidative degradation .
Research Gaps and Future Directions
Despite its synthetic accessibility, significant knowledge gaps persist:
-
ADME Profiles: No pharmacokinetic data exists for oral bioavailability, plasma protein binding, or CYP450 metabolism.
-
Toxicological Studies: Acute and chronic toxicity evaluations in model organisms are absent.
-
Crystallographic Data: X-ray diffraction studies are needed to confirm the stereochemical configuration and solid-state packing.
Proposed research priorities include:
-
Developing robust analytical methods (HPLC-MS, NMR) for purity assessment.
-
Investigating catalytic asymmetric synthesis to access both enantiomers.
-
Screening against neurodegenerative disease targets (e.g., tau protein aggregation inhibitors).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume